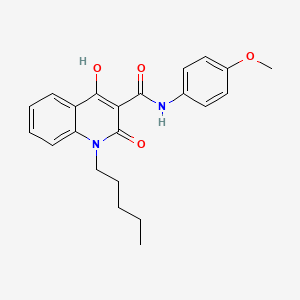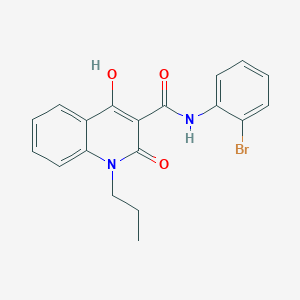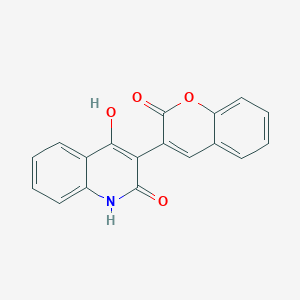
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic effects. This molecule belongs to the class of compounds known as quinolines, which are known for their diverse biological activities. CT-3 has been found to exhibit promising anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that this molecule interacts with the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating many physiological processes, including inflammation, pain, and neuroprotection. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding may contribute to the anti-inflammatory, analgesic, and neuroprotective effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this molecule inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory, analgesic, and neuroprotective effects. These effects make 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of new drugs based on the structure of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This molecule has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand how this molecule interacts with the endocannabinoid system and other signaling pathways. Additionally, studies are needed to investigate the potential side effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and to optimize the synthesis method to yield higher purity and better yields.
Synthesemethoden
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 3-quinolinecarboxylic acid, followed by the addition of pentylamine and acetic anhydride. The resulting product is then hydrolyzed to yield 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This synthesis method has been optimized to yield high purity 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide with good yields.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits potent anti-inflammatory effects both in vitro and in vivo. This molecule has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit analgesic effects in animal models of pain. This molecule has been shown to reduce pain sensitivity in a dose-dependent manner, making it a potential candidate for the development of new pain medications. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. This molecule has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-15-10-12-16(28-2)13-11-15/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMUUGLTWFMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)







